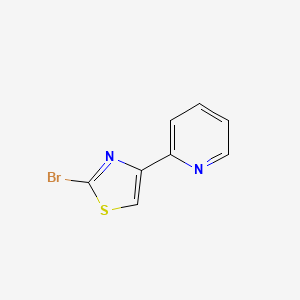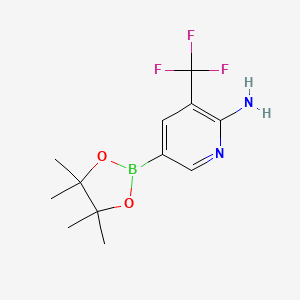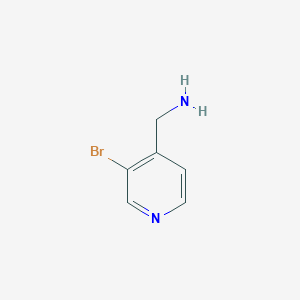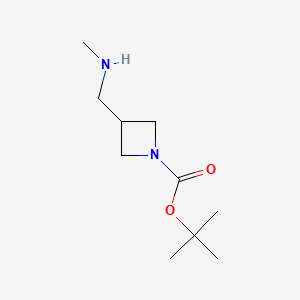![molecular formula C13H19NO2 B1372527 (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1019538-81-8](/img/structure/B1372527.png)
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Vue d'ensemble
Description
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C13H19NO2 . It is a subject of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropylmethyl group, a dimethoxyphenyl group, and an amine group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases . Its molecular weight is 221.29 g/mol.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Cytotoxic Activity : The compound shows potential in cytotoxic activity, as indicated in a study where derivatives of benzo[b][1,6]naphthyridines, synthesized using similar amines, demonstrated significant cytotoxic properties against several cancer cell lines (Deady et al., 2003).
Role in Serotonin/Norepinephrine Reuptake Inhibition : A methodology involving the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, similar to the compound , was applied in the synthesis of a serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).
Chemical Synthesis and Analysis
Chiral Auxiliary Application : 1-(2,5-Dimethoxyphenyl)ethylamine, a compound similar in structure, was effectively used as a chiral auxiliary for diastereoselective alkylation (Kohara, Hashimoto, & Saigo, 1999).
Catalysis and Ring-Opening Reactions : The compound's structural analogs have been involved in Lewis acid-catalyzed ring-opening reactions, demonstrating their potential in synthetic organic chemistry (Lifchits & Charette, 2008).
Protecting Group for Amines : Compounds like the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, which share structural similarity, have been used as a new protecting group for amines in chemical syntheses (Snider & Wright, 2011).
Mass Spectrometry Analysis : Tris(2,6-dimethoxyphenyl)methyl carbenium ion, a related compound, has been used as a charge derivatization agent for the analysis of primary amines in MALDI mass spectrometry (Topolyan et al., 2016).
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is not specified in the available resources. It’s important to note that the compound is intended for research use only and not for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-11(13(7-12)16-2)9-14-8-10-3-4-10/h5-7,10,14H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIICDCIJXSLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


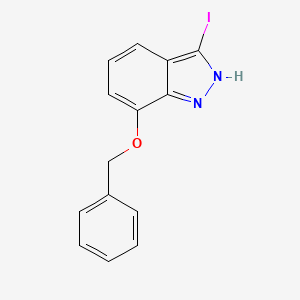
![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)


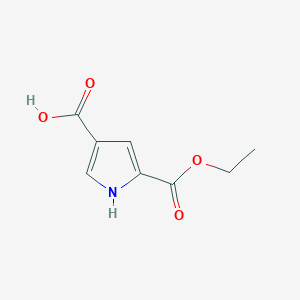

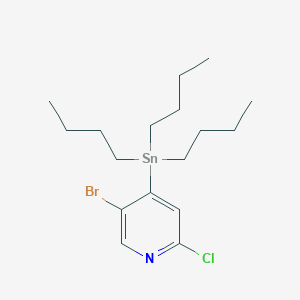

![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)
